molecular formula C12H26CaN4O4 B1310256 二(L-赖氨酸)钙 CAS No. 6150-68-1

二(L-赖氨酸)钙

货号 B1310256
CAS 编号: 6150-68-1
分子量: 330.44 g/mol
InChI 键: IFJWCHSJEZRVMN-MDTVQASCSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium di(L-lysinate) is not directly discussed in the provided papers; however, the interaction of calcium with L-lysine and its effects on calcium carbonate morphology and calcium metabolism in humans are explored. L-lysine is an essential amino acid that has been shown to influence calcium absorption and retention in the human body, which is of particular interest in the context of osteoporosis prevention and treatment . Additionally, the presence of poly(L-lysine) can control the mineralization of calcium carbonate, leading to various morphologies of the compound .

Synthesis Analysis

The synthesis of calcium compounds in the presence of L-lysine or its polymers has been studied, with a focus on calcium carbonate. The novel morphology of calcium carbonate has been achieved under the control of poly(L-lysine) through a gas-diffusion method, indicating that alkaline polypeptides like L-lysine can precisely control the mineralization process . Furthermore, lysine-containing calcium hydroxylapatite has been synthesized using a solubility method, and its composition was confirmed using various analytical techniques .

Molecular Structure Analysis

The molecular structure of calcium compounds in the presence of L-lysine or its derivatives has been characterized using techniques such as scanning electron microscopy, Raman spectroscopy, powder X-ray diffraction, and IR spectroscopy. These studies have revealed that the presence of L-lysine or poly(L-lysine) can lead to the formation of vaterite, a polymorph of calcium carbonate, and influence the morphology of the resulting structures . The lysine-containing calcium hydroxylapatite was also characterized, providing insights into its molecular structure .

Chemical Reactions Analysis

The interaction of calcium ions with L-lysine has been shown to affect the chemical reactions involved in the synthesis and stabilization of calcium compounds. For instance, the presence of poly(L-lysine) can lead to the formation of unique morphologies of calcium carbonate, suggesting a specific interaction between the amino acid and the mineralization process . Additionally, the reactivity of calcium ions in the human body is influenced by L-lysine, as it enhances intestinal calcium absorption and improves renal conservation of absorbed calcium .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium compounds are significantly altered in the presence of L-lysine or its polymers. The controlled synthesis of calcium carbonate has led to the development of materials with improved mechanical, optical, magnetic, and catalytic properties . The studies suggest that the addition of L-lysine to calcium supplements could potentially improve calcium bioavailability and retention, which is crucial for bone health and the prevention of osteoporosis . The lysine-containing calcium hydroxylapatite has been physicochemically characterized, providing further understanding of its properties .

科学研究应用

骨骼健康和骨质减少症

二(L-赖氨酸)钙作为一种钙制剂,已被探索其在改善骨骼健康方面的潜在益处。Shankar 等人 (2018) 的一项研究比较了赖氨酸钙与其他钙补充剂在骨质减少症患者中的疗效、安全性、和生物利用度。结果显示,接受赖氨酸钙治疗的患者的骨密度 (BMD) T 值有显着改善,表明其具有更高的生物利用度,并且作为骨骼健康膳食补充剂具有潜力 (Shankar 等,2018)

生物矿化和骨替代材料

对含氨基酸的磷酸钙的研究已显示出作为骨替代材料的良好前景。Ikawa 等人 (2009) 发现,在 L-赖氨酸存在下获得的无定形磷酸钙在浸入模拟体液中时会迅速转化为磷灰石,表明其作为骨替代品前体的潜力 (Ikawa 等,2009)

碳酸钙形态控制

姚等人 (2009) 证明,聚(L-赖氨酸) 可以显着影响碳酸钙的形态。他们的研究发现,聚(L-赖氨酸) 的存在导致形成新的碳酸钙形态,例如具有赤道环带的孪生球形结构,表明碱性多肽在控制矿化过程中的作用 (Yao 等,2009)

肠道系统的抗炎作用

聚-L-赖氨酸通过激活钙敏感受体 (CaSR) 介导的抗炎作用已在肠粘膜系统中得到研究。Mine 和 Zhang (2015) 发现,聚-L-赖氨酸减少了 IL-8 分泌并抑制了人肠上皮细胞系中促炎细胞因子的表达,表明其在肠道炎症中具有潜在的治疗作用 (Mine 和 Zhang,2015)

药物递送系统

二(L-赖氨酸)钙还因其在药物递送系统 (DDS) 中的应用而被探索。Yang 等人 (2021) 开发了一种生物矿化方法,使用 L-赖氨酸制备基于 CaCO3 的 DDS,证明了其对 pH 响应释放抗癌药物的潜力。该方法突出了对 CaCO3 形态和晶相的控制,为设计更有效的 DDS 提供了见解 (Yang 等,2021)

作用机制

Target of Action

Calcium di(L-lysinate), also known as calcium lysinate, primarily targets the skeletal system in the human body . Calcium is a vital mineral found in over-the-counter supplements or prescription formulations used for the treatment of specific medical conditions related to calcium deficiency . The skeleton acts as a major mineral storage site for calcium and releases Ca2+ ions into the bloodstream under controlled conditions .

Mode of Action

Calcium di(L-lysinate) interacts with its targets by enhancing the absorption of calcium in the body. L-lysine, an essential amino acid, has been shown to increase calcium absorption . Therefore, calcium di(L-lysinate) enhances intestinal calcium absorption and improves the renal conservation of the absorbed calcium .

Biochemical Pathways

The biochemical pathways affected by calcium di(L-lysinate) involve the absorption and metabolism of calcium. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium . L-lysine can both enhance intestinal calcium absorption and improve the renal conservation of the absorbed calcium .

Pharmacokinetics

The pharmacokinetics of calcium di(L-lysinate) involves its absorption, distribution, metabolism, and excretion (ADME). The relative oral bioavailability of calcium from calcium di(L-lysinate) was found to be significantly higher compared to other calcium supplements . This suggests that calcium di(L-lysinate) is well absorbed and utilized in the body.

Result of Action

The molecular and cellular effects of calcium di(L-lysinate)'s action involve an increase in bone mineral density (BMD). Increasing calcium intake from dietary sources or by taking calcium supplements produces small non-progressive increases in BMD . This suggests that calcium di(L-lysinate) may help prevent bone loss associated with conditions such as osteoporosis .

Action Environment

The action, efficacy, and stability of calcium di(L-lysinate) can be influenced by various environmental factors. For instance, the absorption and effectiveness of calcium di(L-lysinate) can be affected by the individual’s diet, age, and overall health status. Maintaining a calcium intake of at least 1000-1200 mg/day has long been recommended for older individuals to treat and prevent osteoporosis . Therefore, the environment in which calcium di(L-lysinate) is used should ideally support its absorption and utilization for maximum efficacy.

属性

IUPAC Name

calcium;(2S)-2,6-diaminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWCHSJEZRVMN-MDTVQASCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)[O-])N.C(CCN)C[C@@H](C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26CaN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210482
Record name Calcium di(L-lysinate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium di(L-lysinate)

CAS RN

6150-68-1
Record name Calcium lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium di(L-lysinate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium di(L-lysinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LYSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSU8363XHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes calcium lysinate potentially advantageous over traditional calcium supplements like calcium carbonate and calcium citrate malate?

A1: The research paper suggests that calcium lysinate exhibits a higher oral bioavailability compared to calcium carbonate and calcium citrate malate. [] The study found that the relative oral bioavailability of calcium lysinate was 223.15%, indicating superior absorption in the body. [] This enhanced bioavailability could lead to a more efficient increase in serum calcium levels, potentially benefiting individuals with osteopenia seeking to improve their bone mineral density. []

Q2: What evidence exists regarding the efficacy of calcium lysinate in improving bone mineral density?

A2: A randomized open-label clinical study investigated the efficacy of calcium lysinate, calcium carbonate, and calcium citrate malate in osteopenia patients. [] The study demonstrated a significant improvement in the T-score of bone mineral density (BMD) across all three groups after 8 weeks of treatment. [] Notably, the improvement in BMD was most significant in the group receiving calcium lysinate. [] This suggests that calcium lysinate may be a more effective option for enhancing bone health in individuals with osteopenia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。